molecular formula C22H22ClN3O4S B3001006 2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide CAS No. 893940-75-5

2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide

Cat. No.: B3001006
CAS No.: 893940-75-5
M. Wt: 459.95
InChI Key: IRBYWWIMROLUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide is a synthetic small molecule provided for scientific research and development. This compound is part of a growing class of molecules being characterized for their interactions with various biological targets, contributing to the field of medicinal chemistry . As a research-grade chemical, it is intended for in vitro studies to help scientists understand structure-activity relationships (SAR) and probe specific biochemical pathways. Researchers utilize such compounds in high-throughput screening assays, binding affinity studies, and enzymatic activity assays to identify potential lead structures for further investigation . The presence of both a sulfonyl group (as a dioxide) and a complex heterocyclic system in its structure suggests potential for specific protein interactions, though its precise mechanism of action and primary molecular targets require empirical determination. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult public chemical databases for the latest information on binding affinities and pharmacological properties as the scientific understanding of this compound evolves .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-14-6-4-5-7-19(14)26-20(17-12-31(28,29)13-18(17)25-26)24-21(27)22(2,3)30-16-10-8-15(23)9-11-16/h4-11H,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBYWWIMROLUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide is a thieno[3,4-c]pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Antioxidant Properties

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant activity. In a study focused on the effects of these compounds on erythrocytes exposed to toxic agents, it was found that they could mitigate oxidative stress by reducing the percentage of altered erythrocytes compared to control groups. For instance:

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound A (7a)12 ± 1.03
Compound B (7b)0.6 ± 0.16
Compound C (7e)28.3 ± 2.04
Compound D (7f)3.7 ± 0.37
Compound E (8)29.1 ± 3.05

This table illustrates how certain derivatives of thieno[3,4-c]pyrazole can significantly reduce oxidative damage in erythrocytes when compared to untreated controls and other compounds .

Antimicrobial Activity

Thieno[3,4-c]pyrazole derivatives have also shown promising antimicrobial properties. Several studies have reported their efficacy against various bacterial and fungal strains. For example, a derivative was tested against common pathogens and demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin and ketoconazole .

Anticancer Potential

The anticancer activity of thieno[3,4-c]pyrazole derivatives is another area of interest. Investigations into their effects on different cancer cell lines revealed that certain compounds could inhibit cell proliferation effectively. The mechanism appears to involve the induction of apoptosis in cancer cells through various signaling pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound likely exerts its antioxidant effects by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
  • Antimicrobial Mechanism : The precise mechanism is not fully understood but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Mechanism : It may induce apoptosis through mitochondrial pathways or by modulating key signaling molecules involved in cell survival and death .

Study on Erythrocyte Protection

In a controlled study involving African catfish (Clarias gariepinus), exposure to toxic substances led to significant erythrocyte alterations. The administration of thieno[3,4-c]pyrazole derivatives resulted in a marked reduction in cellular damage, indicating their potential as protective agents against oxidative stress in aquatic species .

Antimicrobial Efficacy Assessment

A comparative study evaluated the antimicrobial efficacy of several thieno[3,4-c]pyrazole derivatives against clinical isolates of bacteria and fungi. The results demonstrated that some compounds exhibited superior activity relative to standard treatments, suggesting their potential use as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Target Compound: The thieno[3,4-c]pyrazole ring system is a fused bicyclic structure combining thiophene and pyrazole rings. This scaffold is rare in agrochemicals but may offer unique electronic and steric properties due to sulfur incorporation and ring fusion .
  • Cyanazine (Triazine Derivative): Contains a 1,3,5-triazine ring with chloro, ethylamino, and nitrile groups. Triazines are widely used as herbicides due to their ability to inhibit photosynthesis .
  • Ipconazole (Triazole Derivative): A triazole fungicide with a chlorophenyl group and cyclopentanol side chain. Triazoles inhibit fungal ergosterol biosynthesis .

Functional Group Analysis

Compound Key Functional Groups Impact on Properties
Target Compound Sulfone, amide, chlorophenoxy High polarity, strong hydrogen bonding
Cyanazine Chloro, ethylamino, nitrile Moderate solubility, hydrolytic stability
Propargite Sulfite ester, propargyl, tert-butylphenoxy Lipophilic, acaricidal activity
  • Sulfone vs. Sulfite Ester : The sulfone group in the target compound is more oxidation-resistant than the sulfite ester in propargite, suggesting greater environmental persistence .
  • Amide vs. Nitrile : The amide group may improve binding affinity to biological targets compared to cyanazine’s nitrile, which is prone to hydrolysis .

Hydrogen Bonding and Crystallographic Behavior

The amide (–NHCO–) and sulfone (–SO₂–) groups in the target compound enable robust hydrogen-bonding networks. Comparisons with similar compounds include:

  • Triazole-Thiocarbonohydrazide Complex (): Forms N–H···O/S and O–H···S bonds, creating a hexameric assembly. The target’s sulfone may act as a stronger hydrogen-bond acceptor than thiocarbonohydrazide’s sulfur, leading to distinct crystal packing .
  • Graph Set Analysis () : Etter’s method could classify the target’s hydrogen-bonding patterns as discrete (e.g., amide dimers) or infinite (e.g., chains via sulfone oxygen), influencing solubility and stability .

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